4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
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Overview
Description
4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a complex organic compound that integrates multiple heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include an oxazole ring, a pyrazolo[1,5-a]pyridine moiety, and a benzenesulfonamide group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of aminopyrazoles with various electrophilic reagents such as enaminonitriles, enaminones, or 1,3-diketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of solvents, catalysts, and purification methods are critical factors in industrial production to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
4-(2-methyloxazol-4-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify
Properties
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-pyrazolo[1,5-a]pyridin-5-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-12-19-17(11-24-12)13-2-4-16(5-3-13)25(22,23)20-14-7-9-21-15(10-14)6-8-18-21/h2-11,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEPGAYDOLNDRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=CC=NN4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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